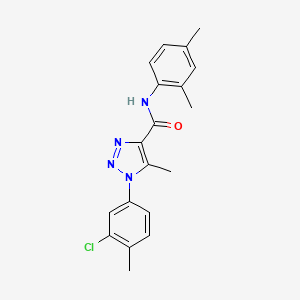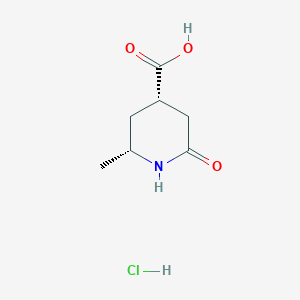
4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide” is an organic compound that belongs to the class of compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide” can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compound contains total 32 bond(s); 20 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), and 1 ketone(s) (aromatic) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide” involve the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
Benzamide, the simplest amide derivative of benzoic acid, appears as a white solid in powdered form, and as colourless crystals in crystalline form . It is slightly soluble in water, and soluble in many organic solvents .Aplicaciones Científicas De Investigación
Chemical Synthesis and Antitumor Activity : N-(4-acetylphenyl)benzene sulphonamide derivatives, related to 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide, have been synthesized and found to exhibit significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. Further studies on these compounds, particularly those involving isoxazole and pyrazole derivatives, have shown potential interactions against enzymes like KSHV thymidylate synthase complex, suggesting their utility in cancer research and therapy (Fahim & Shalaby, 2019).
Anti-acetylcholinesterase Activity : Piperidine derivatives, closely related to 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These studies have shown that the introduction of bulky moieties in benzamide significantly enhances the activity, indicating potential applications in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Pharmacokinetics and Metabolite Analysis : Research on compounds similar to 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide has led to the development of methods for determining serum and urine concentrations of these compounds and their metabolites. Such studies are crucial for understanding the pharmacokinetics and metabolic pathways of these compounds, which can be applied in drug development and therapeutic monitoring (Dockens, Ravis, & Clark, 1987).
Chemical Reactivity and Theoretical Studies : The chemical reactivity of various benzamide derivatives has been studied, with a focus on synthesizing novel compounds with potential pharmacological properties. These studies often employ theoretical and experimental approaches, including density functional theory (DFT) calculations, to understand the molecular structure and reactivity of these compounds (Demir et al., 2016).
Mecanismo De Acción
Target of Action
It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Mode of Action
Benzanilides, to which this compound belongs, are known to interact with their targets through the carboxamide group . This interaction can result in changes at the molecular level, potentially affecting the function of the target.
Biochemical Pathways
It’s worth noting that the synthesis of benzamides, including this compound, involves the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Result of Action
Similar compounds have been studied for their pharmacological activities, including antimicrobial and antiproliferative effects .
Action Environment
The synthesis of benzamides, including this compound, is performed under specific conditions, such as ultrasonic irradiation , which may influence the compound’s action.
Propiedades
IUPAC Name |
4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3/c1-14(25)15-7-9-17(10-8-15)22(27)24-20-12-11-18(23)13-19(20)21(26)16-5-3-2-4-6-16/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNSSSNINKLKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate](/img/structure/B2926931.png)


![Ethyl 2-(6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)acetate](/img/structure/B2926935.png)




![N-(2-ethylhexyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2926941.png)
![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2926945.png)

![N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2926952.png)
![Dispiro[2.0.34.13]octan-6-amine](/img/structure/B2926953.png)